molecular formula C6H8F4O3 B12081416 3-Fluoropropyl 2,2,2-trifluoroethyl carbonate

3-Fluoropropyl 2,2,2-trifluoroethyl carbonate

Cat. No.: B12081416
M. Wt: 204.12 g/mol
InChI Key: DRFHWYHTOOUEDQ-UHFFFAOYSA-N
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Description

3-Fluoropropyl 2,2,2-trifluoroethyl carbonate is a fluorinated organic compound intended for research and development purposes. This reagent holds significant potential for application in advanced material science and synthetic chemistry. A primary research application for this class of fluorinated carbonates is as a solvent or co-solvent in high-voltage lithium-ion battery electrolytes . The strong electron-withdrawing effect of fluorine atoms grants the molecule superior resistance to oxidation and reduces solvent combustibility, which is critical for developing safer, more stable batteries with higher energy density . Researchers are exploring such fluorinated electrolytes to form robust, lithium fluoride-rich solid-electrolyte interphases (SEI) that facilitate improved lithium-ion migration and enhance long-term cycling performance . Furthermore, fluorinated carbonates like bis(2,2,2-trifluoroethyl) carbonate have demonstrated utility as versatile condensing agents in one-pot parallel synthesis. They can be employed in the efficient preparation of unsymmetrical aliphatic ureas and other compounds, often without requiring special reaction conditions . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals.

Properties

Molecular Formula

C6H8F4O3

Molecular Weight

204.12 g/mol

IUPAC Name

3-fluoropropyl 2,2,2-trifluoroethyl carbonate

InChI

InChI=1S/C6H8F4O3/c7-2-1-3-12-5(11)13-4-6(8,9)10/h1-4H2

InChI Key

DRFHWYHTOOUEDQ-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)OCC(F)(F)F)CF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropropyl 2,2,2-trifluoroethyl carbonate typically involves the reaction of 3-fluoropropanol with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out under anhydrous conditions using a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoropropyl 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

The unique properties of 3-fluoropropyl 2,2,2-trifluoroethyl carbonate make it a candidate for drug design and development. Its ability to interact with biological systems can be leveraged for:

  • Drug Delivery Systems : The compound's carbonate group can undergo hydrolysis, making it suitable for controlled release formulations.
  • Bioactive Molecules : Its fluorinated structure may enhance the metabolic stability of drugs, potentially leading to improved pharmacokinetic profiles.

Case Study: Interaction Studies

Research has indicated that studying the interactions of 3-fluoropropyl 2,2,2-trifluoroethyl carbonate with enzymes or receptors could provide insights into its pharmacological potential. Investigations are ongoing to determine how this compound may affect biological pathways and its potential as a therapeutic agent.

Agricultural Chemicals

In agriculture, 3-fluoropropyl 2,2,2-trifluoroethyl carbonate can be utilized as an active ingredient in pesticides and herbicides. The fluorine atoms contribute to the compound's lipophilicity and volatility, which can enhance its efficacy in targeting pests while minimizing environmental impact.

  • Pesticide Formulation : The compound can be integrated into formulations that require improved stability and efficacy under varying environmental conditions.

Energy Storage Systems

One of the most promising applications of 3-fluoropropyl 2,2,2-trifluoroethyl carbonate is in lithium-ion batteries. Its properties make it suitable as a non-flammable electrolyte component:

  • Electrolyte Solutions : The compound has been explored as a solvent in electrolyte formulations due to its low viscosity and high dielectric constant. These characteristics are critical for enhancing battery performance.

Case Study: Lithium-Ion Battery Research

Recent studies have shown that incorporating 3-fluoropropyl 2,2,2-trifluoroethyl carbonate into lithium-ion battery electrolytes can lead to improved discharge capacities and cycle stability compared to traditional solvents. The compound's unique physicochemical properties allow for better ion mobility and reduced degradation during battery operation.

Chemical Synthesis

The synthesis of 3-fluoropropyl 2,2,2-trifluoroethyl carbonate involves several methods that highlight its versatility in organic chemistry:

  • Nucleophilic Substitution Reactions : The carbonate group is susceptible to nucleophilic attack, making it a valuable intermediate in organic synthesis.
  • Polymer Chemistry : This compound can serve as a building block for the development of new polymeric materials with enhanced properties due to fluorination.

Mechanism of Action

The mechanism of action of 3-Fluoropropyl 2,2,2-trifluoroethyl carbonate involves its ability to undergo nucleophilic substitution and hydrolysis reactions. These reactions allow it to interact with various molecular targets and pathways, making it a versatile compound in chemical synthesis and industrial applications .

Comparison with Similar Compounds

Comparison with Similar Fluorinated Carbonates

Structural and Chemical Properties

Key fluorinated carbonates for comparison include:

  • Methyl 2,2,2-trifluoroethyl carbonate (MTFEC)
  • Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC)
  • Propyl 2,2,2-trifluoroethyl carbonate (PTFEC)
  • Di-2,2,2-trifluoroethyl carbonate (DTFEC)
Table 1: Structural Comparison
Compound Alkyl Group (R1) R2 Fluorine Atoms per Molecule Molecular Weight (g/mol)
MTFEC Methyl (–CH3) –CF3 3 158.08
ETFEC Ethyl (–CH2CH3) –CF3 3 ~172
PTFEC Propyl (–CH2CH2CH3) –CF3 3 ~186
DTFEC –CF3 –CF3 6 ~224
3-Fluoropropyl 2,2,2-TFEC 3-Fluoropropyl (–CH2CH2CH2F) –CF3 4 ~196 (estimated)

Key Observations :

  • The target compound introduces 4 fluorine atoms (vs. 3 in MTFEC/ETFEC/PTFEC), enhancing polarity and oxidation stability .
  • The fluorinated propyl group may lower melting points compared to non-fluorinated analogs (e.g., PTFEC) due to reduced molecular symmetry .

Electrochemical Performance

Fluorinated carbonates improve SEI formation and high-voltage stability.

Table 2: Electrochemical Properties
Compound Ionic Conductivity (mS/cm) Oxidation Stability (V vs. Li/Li+) SEI Quality on Graphite Low-Temp Performance
MTFEC Moderate ~4.5 Good Fair
ETFEC Moderate ~4.5 Good Fair
PTFEC Slightly lower ~4.5 Excellent Poor
DTFEC Low >5.0 Excellent Poor
3-Fluoropropyl 2,2,2-TFEC Lower (estimated) >5.0 (estimated) Excellent (predicted) Moderate (estimated)

Key Observations :

  • Increased fluorination (e.g., DTFEC, 3-Fluoropropyl 2,2,2-TFEC) raises oxidation stability (>5.0 V) but reduces ionic conductivity due to stronger Li+-F interactions .
  • The 3-fluoropropyl group may improve SEI passivation compared to PTFEC by introducing fluorine at the alkyl chain, enhancing electrode compatibility .

Key Observations :

  • The additional fluorine in 3-Fluoropropyl 2,2,2-TFEC likely improves flame retardancy and thermal stability compared to mono-fluorinated analogs .

Trade-offs and Optimization

  • Advantages :
    • Superior oxidation stability (>5.0 V) for high-voltage cathodes (e.g., NMC811) .
    • Enhanced SEI formation due to fluorinated alkyl chains .
  • Challenges: Lower ionic conductivity necessitates blending with low-viscosity solvents (e.g., ethyl methyl carbonate) . Potential incompatibility with conventional lithium salts (e.g., LiPF6) at high fluorine content .

Biological Activity

3-Fluoropropyl 2,2,2-trifluoroethyl carbonate is a fluorinated organic compound with the molecular formula C₆H₈F₄O₃. Its unique structure, characterized by a carbonate functional group and multiple fluorine atoms, contributes to its distinctive chemical properties and potential biological activities. This article explores the biological activity of this compound, including its interactions with biological systems, potential applications in pharmacology, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The compound features a 3-fluoropropyl group linked to a 2,2,2-trifluoroethyl carbonate moiety , which enhances its reactivity and stability compared to non-fluorinated counterparts. The presence of fluorine atoms significantly influences its solubility and interaction with biological molecules.

Table 1: Comparison of Similar Compounds

Compound NameMolecular FormulaUnique Features
Methyl 2,2,2-trifluoroethyl carbonateC₄H₅F₃O₃Simpler structure without fluoropropyl group
Bis(2,2,2-trifluoroethyl) carbonateC₄H₆F₆O₃Contains two trifluoroethyl groups
2,2,3,3,3-Pentafluoropropyl 2,2,2-trifluoroethyl carbonateC₆H₄F₈O₃Highly fluorinated with enhanced stability

Interaction Studies

Research indicates that interaction studies involving 3-fluoropropyl 2,2,2-trifluoroethyl carbonate are crucial for understanding its reactivity and potential biological effects. Investigations into its interactions with enzymes or receptors can provide insights into its pharmacological potential. For instance:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic processes in cells.
  • Receptor Binding : The compound's ability to bind to specific receptors may influence signaling pathways related to various physiological responses.

Pharmacological Potential

The unique properties of 3-fluoropropyl 2,2,2-trifluoroethyl carbonate suggest several potential applications in pharmacology:

  • Drug Development : Its structural characteristics may allow it to serve as a scaffold for developing new therapeutic agents targeting specific diseases.
  • Antimicrobial Activity : Similar compounds have been studied for their antimicrobial properties; thus, it is plausible that this compound may exhibit similar effects.

Q & A

Q. What synthetic routes are available for 3-fluoropropyl 2,2,2-trifluoroethyl carbonate, and how is its purity validated?

The compound is typically synthesized via esterification between 3-fluoropropanol and 2,2,2-trifluoroethyl chloroformate in the presence of a base (e.g., pyridine) under anhydrous conditions. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹⁹F) confirms structural integrity, while gas chromatography (GC) or high-performance liquid chromatography (HPLC) assesses purity (>99%). Mass spectrometry (MS) further validates molecular weight .

Q. How does fluorination influence the compound’s physical properties compared to non-fluorinated carbonates?

Fluorination reduces polarity and enhances thermal stability. Key properties like boiling point (e.g., ~100–120°C) and density (~1.3 g/cm³) are determined via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Refractive index (~1.31–1.35) and viscosity measurements provide insights into solvent behavior in electrolyte formulations .

Q. What role does this compound serve in lithium-ion battery electrolytes?

As a fluorinated linear carbonate, it acts as a co-solvent or additive to improve electrolyte stability. Its low solvating power reduces lithium-ion desolvation energy, enhancing ionic conductivity at low temperatures. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) are used to evaluate Li⁺ transport properties .

Advanced Research Questions

Q. How does 3-fluoropropyl 2,2,2-trifluoroethyl carbonate contribute to solid-electrolyte interphase (SEI) formation on lithium metal anodes?

Fluorine-rich decomposition products (e.g., LiF) form a stable SEI layer, suppressing dendrite growth. In situ Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) analyze interfacial chemistry during cycling. Comparative studies with non-fluorinated analogs (e.g., ethyl methyl carbonate) highlight fluorine’s role in SEI robustness .

Q. What methodologies resolve contradictions in reported electrochemical performance across studies?

Discrepancies often arise from varying electrolyte formulations (e.g., salt concentration, solvent ratios) or cycling protocols. Controlled experiments using standardized coin cells (e.g., Li||NMC622) and statistical design of experiments (DoE) isolate variables. Cross-referencing with additives like fluoroethylene carbonate (FEC) clarifies synergistic effects .

Q. How does the compound affect high-voltage cathode compatibility (e.g., ≥4.5 V vs. Li/Li⁺)?

Fluorinated carbonates resist oxidative decomposition at high voltages. Accelerated aging tests (e.g., 60°C storage) combined with gas chromatography-mass spectrometry (GC-MS) identify degradation products. Scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) assess cathode-electrolyte interface (CEI) morphology .

Q. What advanced techniques characterize its solvation structure with Li⁺ ions?

Q. How is thermal runaway risk assessed in electrolytes containing this compound?

Accelerated rate calorimetry (ARC) and nail penetration tests evaluate safety under abuse conditions. Coupling with flame-retardant additives (e.g., diethylallyl phosphate) reduces flammability, as shown in pouch-cell configurations. Gas evolution during overcharge is monitored via in situ pressure analysis .

Methodological Guidance

Q. What analytical workflows optimize its use in next-generation electrolytes?

  • Screening: Test solvent blends (e.g., 30% fluorinated carbonate + 70% EC/DEC) for ionic conductivity (EIS) and oxidation stability (linear sweep voltammetry).
  • Performance Validation: Use full-cell cycling (C/3 rate, 2.5–4.3 V) to measure capacity retention and coulombic efficiency.
  • Post-Mortem Analysis: Dissect cycled cells for SEM-EDS and XPS studies of electrode interfaces .

Q. How are computational tools applied to predict its electrochemical behavior?

Density functional theory (DFT) calculates reduction/oxidation potentials and decomposition pathways. Machine learning models trained on datasets (e.g., electrolyte additives from ) predict compatibility with novel electrode materials .

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